molecular formula C10H15N3O3 B5853563 N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide

Cat. No.: B5853563
M. Wt: 225.24 g/mol
InChI Key: SNHJHJZJOFSMTM-UHFFFAOYSA-N
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Description

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide is a pyrimidine derivative characterized by a pivalamide (tert-butylcarboxamide) group at the 5-position of the tetrahydropyrimidine ring. The compound’s structure combines a planar pyrimidine core with a bulky tert-butyl substituent, which influences its physicochemical properties, including solubility, melting point, and reactivity.

Properties

IUPAC Name

2,2-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-6(7(14)13-9(16)11-5)12-8(15)10(2,3)4/h1-4H3,(H,12,15)(H2,11,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHJHJZJOFSMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide typically involves the reaction of 6-methyluracil with pivaloyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide with structurally related pyrimidine derivatives reported in the literature. Key differences in substituents, melting points, yields, and synthetic approaches are highlighted.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Melting Point (°C) Yield (%) Key Features Reference
Target Compound Pivalamide (tert-butyl) Not reported N/A Bulky tert-butyl group enhances lipophilicity; potential steric hindrance.
N-(6-Amino-3-ethyl-2,4-dioxo-pyrimidin-5-yl)benzamide (36) Benzamide (aromatic) >320 87 High melting point due to aromatic stacking; moderate yield.
N-(6-Amino-3-ethyl-2,4-dioxo-pyrimidin-5-yl)-6-methylheptanamide (38) Branched alkyl (6-methylheptanamide) 278–281 81 Lower melting point than aromatic analogs; aliphatic chain improves solubility.
N-(6-Amino-3-ethyl-2,4-dioxo-pyrimidin-5-yl)-3-phenylpropanamide (15) Phenylpropanamide >320 90 Rigid aromatic substituent; high thermal stability.
ACI 201603 (Theophylline Impurity C) Formamide Not reported N/A Small, polar substituent; likely higher aqueous solubility.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)pentanamide Pentanamide Not reported N/A Linear alkyl chain; intermediate lipophilicity.

Key Observations:

Substituent Effects on Melting Points :

  • Aromatic amides (e.g., benzamide in Compound 36) exhibit exceptionally high melting points (>320°C) due to π-π stacking and hydrogen bonding .
  • Aliphatic amides with branched chains (e.g., 6-methylheptanamide in Compound 38) show lower melting points (278–281°C), suggesting reduced crystallinity . The target compound’s pivalamide group, being bulkier than 6-methylheptanamide, may further lower the melting point compared to aromatic analogs.

Synthetic Yields :

  • Yields for similar compounds range from 80–90% when using carbodiimide-mediated coupling (e.g., EDC/DMAP) . The tert-butyl group in the target compound may require optimized coupling conditions to achieve comparable yields.

Lipophilicity and Solubility :

  • The pivalamide group increases lipophilicity compared to formamide (ACI 201603) or linear alkyl amides (e.g., pentanamide) . This property could enhance membrane permeability but reduce aqueous solubility.

Biological Relevance: Compounds like N-(6-Amino-3-ethyl-2,4-dioxo-pyrimidin-5-yl)cinnamamide () and sulfonamide derivatives () demonstrate the role of substituents in biological activity. The tert-butyl group in the target compound may confer metabolic stability by resisting enzymatic hydrolysis .

Research Findings and Implications

  • Structural Characterization :
    The target compound’s tert-butyl group would produce distinct NMR signals (e.g., a singlet at ~1.3 ppm for the nine equivalent protons) compared to aromatic analogs, which show complex splitting patterns for aryl protons .
  • Thermal Stability :
    While aromatic amides (e.g., Compound 36) decompose above 320°C, the target compound’s stability may align with branched aliphatic analogs (e.g., Compound 38, 278–281°C) .
  • Synthetic Challenges : The steric bulk of pivaloyl chloride may necessitate prolonged reaction times or elevated temperatures for efficient coupling, as seen in and .

Biological Activity

N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N4O3C_{11}H_{14}N_4O_3 with a molecular weight of 246.25 g/mol. The compound features a tetrahydropyrimidine ring structure that contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : These compounds can act as inhibitors for enzymes such as reverse transcriptase in HIV-1, which is crucial for viral replication .
  • Antioxidant Properties : The presence of dioxo groups in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Cellular Pathways : They may influence pathways involved in cell proliferation and apoptosis.

Antiviral Activity

Studies have shown that related compounds can inhibit viral replication. For instance, derivatives of tetrahydropyrimidines have demonstrated effectiveness against HIV by inhibiting reverse transcriptase . Although specific data on this compound is limited, its structural analogs suggest potential antiviral properties.

Anticancer Activity

Research has indicated that pyrimidine derivatives possess anticancer properties. They can induce apoptosis in cancer cells through various pathways including the modulation of Bcl-2 family proteins and caspases .

Study 1: Antiviral Efficacy

A study published in the Chemistry and Pharmaceutical Bulletin explored the antiviral efficacy of similar tetrahydropyrimidine derivatives against HIV. The results indicated significant inhibition of viral replication at micromolar concentrations .

Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The findings revealed that certain compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways .

Data Table: Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralTetrahydropyrimidine DerivativesInhibition of HIV reverse transcriptase
AnticancerPyrimidine DerivativesInduction of apoptosis
AntioxidantDioxo CompoundsReduction in oxidative stress

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